1-Cyclohex-3-enylmethyl-piperidin-4-ylamine dihydrochloride
Overview
Description
Preparation Methods
The synthesis of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine dihydrochloride involves several steps. The synthetic route typically starts with the preparation of the cyclohexenylmethyl group, followed by its attachment to the piperidine ring. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent quality .
Chemical Reactions Analysis
1-Cyclohex-3-enylmethyl-piperidin-4-ylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen functionalities into the compound.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce specific functional groups within the molecule.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons .
Scientific Research Applications
1-Cyclohex-3-enylmethyl-piperidin-4-ylamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Cyclohex-3-enylmethyl-piperidin-4-ylamine dihydrochloride can be compared with other similar compounds, such as:
1-Cyclohexylmethyl-piperidin-4-ylamine: This compound lacks the double bond present in this compound, which may affect its reactivity and biological activity.
1-Benzyl-piperidin-4-ylamine: The benzyl group in this compound provides different electronic and steric properties compared to the cyclohexenylmethyl group, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Biological Activity
1-Cyclohex-3-enylmethyl-piperidin-4-ylamine dihydrochloride is a chemical compound with significant potential in various biological applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the following structural formula:
- IUPAC Name : 1-(cyclohex-3-en-1-ylmethyl)piperidin-4-amine; dihydrochloride
- Molecular Formula : C₁₂H₂₂N₂·2HCl
- CAS Number : 1187933-16-9
The compound exhibits properties that make it suitable for various biochemical applications, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound's structure allows it to modulate various biochemical pathways, which can lead to therapeutic effects in different biological systems.
Key Mechanisms:
- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.
- Enzyme Modulation : It has been shown to affect the activity of certain enzymes involved in metabolic processes, potentially leading to altered drug metabolism or enhanced therapeutic efficacy.
Biological Activity
Research indicates that this compound has a variety of biological activities:
Antiviral Activity
Recent studies have highlighted its potential as an antiviral agent. For instance, compounds similar to this have demonstrated activity against coronaviruses by inhibiting viral proteases crucial for viral replication .
Anticancer Potential
The compound has been investigated for its role in treating abnormal cell growth, particularly in cancer models. It is thought to induce apoptosis in malignant cells through modulation of apoptotic pathways .
Data Table: Biological Activities and Research Findings
Case Studies
Several case studies have explored the biological effects of this compound:
- Antiviral Efficacy : A study evaluated the compound's efficacy against human coronavirus 229E, showing micromolar activity that suggests potential for further development as an antiviral agent.
- Cancer Research : In vitro studies demonstrated that the compound could significantly reduce cell viability in various cancer cell lines, indicating its potential as a chemotherapeutic agent.
Properties
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)piperidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2.2ClH/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;;/h1-2,11-12H,3-10,13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOYKBGEDSAAHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCC(CC2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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